molecular formula C7H5ClN4O2 B2785329 Methyl 2-chloro-7h-purine-6-carboxylate CAS No. 1446407-09-5

Methyl 2-chloro-7h-purine-6-carboxylate

Cat. No.: B2785329
CAS No.: 1446407-09-5
M. Wt: 212.59
InChI Key: KPEHEAHBVNPBEC-UHFFFAOYSA-N
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Description

Methyl 2-chloro-7H-purine-6-carboxylate is a chemical compound with the molecular formula C7H5ClN4O2 and a molecular weight of 212.59 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-7H-purine-6-carboxylate typically involves the chlorination of purine derivatives followed by esterification. One common method includes the reaction of 2-chloropurine with methyl chloroformate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-7H-purine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substituted Purine Derivatives: Depending on the nucleophile used, various substituted purine derivatives can be formed.

    Purine-6-carboxylic Acid: Formed through oxidation.

    Purine-6-carboxylate Esters: Formed through reduction.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroadenine: Another chlorinated purine derivative with similar chemical properties.

    6-Chloropurine: A closely related compound with a chlorine atom at the 6-position instead of the 2-position.

    Methyl 6-chloropurine-9-carboxylate: A methyl ester derivative with a chlorine atom at the 6-position.

Uniqueness

Methyl 2-chloro-7H-purine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other chlorinated purine derivatives. Its ester functionality allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 2-chloro-7H-purine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c1-14-6(13)4-3-5(10-2-9-3)12-7(8)11-4/h2H,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEHEAHBVNPBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC(=N1)Cl)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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